molecular formula C17H17NO3 B4386235 N-[4-(allyloxy)phenyl]-2-methoxybenzamide

N-[4-(allyloxy)phenyl]-2-methoxybenzamide

Cat. No. B4386235
M. Wt: 283.32 g/mol
InChI Key: CTBQXFATDKWNRD-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-2-methoxybenzamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a potent inhibitor of the endocannabinoid transporter, which leads to increased levels of endocannabinoids in the body.

Scientific Research Applications

N-[4-(allyloxy)phenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-[4-(allyloxy)phenyl]-2-methoxybenzamide has also been investigated for its potential use in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

N-[4-(allyloxy)phenyl]-2-methoxybenzamide acts as an inhibitor of the endocannabinoid transporter, which leads to increased levels of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that activate cannabinoid receptors in the body. This activation leads to a variety of physiological effects, including pain relief, reduced inflammation, and neuroprotection.
Biochemical and Physiological Effects:
N-[4-(allyloxy)phenyl]-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-[4-(allyloxy)phenyl]-2-methoxybenzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation. Additionally, N-[4-(allyloxy)phenyl]-2-methoxybenzamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-[4-(allyloxy)phenyl]-2-methoxybenzamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is readily available for research purposes. Additionally, N-[4-(allyloxy)phenyl]-2-methoxybenzamide has been extensively studied, which means that there is a significant amount of data available on its properties and potential therapeutic applications. However, there are also limitations to the use of N-[4-(allyloxy)phenyl]-2-methoxybenzamide in lab experiments. For example, it may not accurately reflect the effects of endocannabinoids in the body, as it is a synthetic compound. Additionally, the effects of N-[4-(allyloxy)phenyl]-2-methoxybenzamide may vary depending on the specific experimental conditions and the type of cells or tissues being studied.

Future Directions

There are several future directions for research on N-[4-(allyloxy)phenyl]-2-methoxybenzamide. One area of interest is the potential use of N-[4-(allyloxy)phenyl]-2-methoxybenzamide in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(allyloxy)phenyl]-2-methoxybenzamide and its effects on the endocannabinoid system. Finally, there is a need for more studies on the safety and efficacy of N-[4-(allyloxy)phenyl]-2-methoxybenzamide in humans, as most of the current research has been conducted in animal models.

properties

IUPAC Name

2-methoxy-N-(4-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-12-21-14-10-8-13(9-11-14)18-17(19)15-6-4-5-7-16(15)20-2/h3-11H,1,12H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBQXFATDKWNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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